molecular formula C6H6BF2NO2 B1520577 (2-Amino-4,5-difluorophenyl)boronic acid CAS No. 1072952-14-7

(2-Amino-4,5-difluorophenyl)boronic acid

Cat. No.: B1520577
CAS No.: 1072952-14-7
M. Wt: 172.93 g/mol
InChI Key: YDTCINIFZJCMSN-UHFFFAOYSA-N
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Description

“(2-Amino-4,5-difluorophenyl)boronic acid” is a chemical compound with the molecular formula C6H6BF2NO2 . It is related to other difluorophenylboronic acids, such as 3,4-Difluorophenylboronic acid and 3,5-Difluorophenylboronic acid .


Synthesis Analysis

The synthesis of “this compound” and related compounds often involves Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed carbon-carbon bond-forming reaction, which is widely used due to its mild and functional group tolerant reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring (C6H3) with two fluorine atoms (F2), a boronic acid group (B(OH)2), and an amino group (NH2) attached . The exact mass is 173.04600 .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions . This involves the coupling of an organoboron compound (like our boronic acid) with a halide or pseudo-halide using a palladium catalyst .

Scientific Research Applications

Catalysis and Organic Synthesis

Boronic acids are extensively used as catalysts or reagents in organic synthesis. They participate in catalytic hydrometallation, alkylation, and catalyzed aldol-type reactions. Tris(pentafluorophenyl)borane, a related compound, has been highlighted for its role in activating Ziegler-Natta catalysts for olefin polymerization, demonstrating the versatility of boron-based compounds in catalysis (Erker, 2005).

Drug Discovery and Chemical Biology

Boronic acids have emerged as important players in chemical biology and drug discovery, especially since the early 2000s, driven by advances in organoborane chemistry and the approval of boron-containing drugs like Velcade®. Aminoboronic acids and their esters have been evaluated as potential drug candidates due to their structural similarity to amino acids, showcasing the potential for boronic acids in the development of new therapeutics (Touchet et al., 2011).

Sensing and Detection

Boronic acid compounds are utilized in developing fluorescent sensors for detecting carbohydrates, bioactive substances, and various ions due to their ability to form cyclic esters with diols. This property is particularly useful for designing sensors for glucose, which is vital for diabetes management, and other biologically relevant molecules (Huang et al., 2012).

Materials Science

In materials science, boronic acids contribute to the development of dynamic covalent materials, including hydrogels that can respond to stimuli like glucose levels. Their capacity to form reversible bonds with saccharides and polyols allows for the creation of materials with potential applications in drug delivery systems and tissue engineering (Brooks et al., 2018).

Biomedical Applications

The biomedical applications of boronic acid polymers are expanding, with research focusing on HIV, obesity, diabetes, and cancer treatments. The polymers' unique properties, such as their reactivity, solubility, and responsive nature, make them suitable for creating new biomaterials for therapeutic applications (Cambre & Sumerlin, 2011).

Mechanism of Action

Target of Action

(2-Amino-4,5-difluorophenyl)boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the organic groups involved in the reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . Following this, in the transmetalation step, the this compound transfers its organic group from boron to the palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Pharmacokinetics

It is known that boronic acids, in general, are relatively stable and readily prepared .

Result of Action

The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including biaryl compounds, which have applications in various fields such as pharmaceuticals and materials science .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups . Furthermore, the reaction should be carried out in a suitable solvent to ensure the solubility of the reagents . It’s also important to note that safety precautions should be taken when handling this compound, as it can be harmful if inhaled, or if it comes into contact with skin .

Safety and Hazards

“(2-Amino-4,5-difluorophenyl)boronic acid” can be harmful by inhalation, in contact with skin, and if swallowed . In case of contact, it is advised to wash with copious amounts of water and seek medical attention if irritation persists .

Future Directions

The future directions for “(2-Amino-4,5-difluorophenyl)boronic acid” and related compounds could involve their use in the synthesis of new organic compounds. For example, 3,4-Difluorophenylboronic acid has been used to prepare fluorinated biaryl derivatives and flurodiarylmethanols .

Biochemical Analysis

Biochemical Properties

(2-Amino-4,5-difluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions involves the formation of boron-oxygen bonds, which are crucial for the stability and reactivity of the compound in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of specific enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming stable complexes with their active sites. These interactions often result in changes in enzyme conformation, leading to altered catalytic activity. Furthermore, this compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects on cellular function and metabolic processes. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. The interactions between this compound and metabolic enzymes are crucial for understanding its role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The efficient transport and distribution of this compound are essential for its biological activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. The localization of this compound is critical for its function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes .

Properties

IUPAC Name

(2-amino-4,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTCINIFZJCMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1N)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660501
Record name (2-Amino-4,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-14-7
Record name B-(2-Amino-4,5-difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-4,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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